

Synthesis and Preparation of 2-Iodo-5-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-5-methoxypyridine

Cat. No.: B1310883

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Abstract

2-Iodo-5-methoxypyridine, also known as 5-iodo-2-methoxypyridine, is a halogenated pyridine derivative with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its structure, featuring both an iodine atom and a methoxy group on the pyridine ring, provides versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and material science.^{[1][2]} This technical guide provides a comprehensive overview of the synthesis and preparation of **2-iodo-5-methoxypyridine**, including its chemical properties, potential synthetic pathways, and characterization. While specific, detailed experimental protocols with quantitative data are not readily available in the public domain, this guide outlines generalized synthetic approaches based on established organic chemistry principles.

Compound Identification and Properties

Identifier	Value
IUPAC Name	5-Iodo-2-methoxypyridine
Common Name	2-Iodo-5-methoxypyridine
CAS Number	13472-61-2, 163129-79-1
Molecular Formula	C ₆ H ₆ INO
Molecular Weight	235.02 g/mol [3]
Appearance	Light yellow to yellow to orange clear liquid or solid[3]
Boiling Point	74 °C / 5.3 mmHg
SMILES	<chem>COC1=CC=C(I)C=N1</chem>
InChI Key	NTXRNCUPGYOZCN-UHFFFAOYSA-N[4]

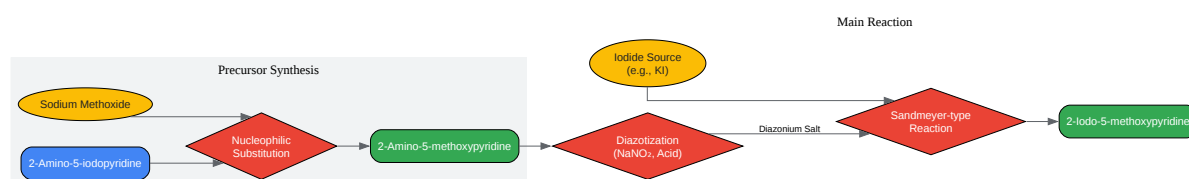
Synthetic Approaches

The synthesis of **2-iodo-5-methoxypyridine** can be approached through several strategic pathways, primarily involving the introduction of an iodine atom onto a pre-existing 5-methoxypyridine scaffold or the construction of the pyridine ring itself. Below are plausible synthetic routes based on common organic transformations.

Electrophilic Iodination of 2-Methoxypyridine

A direct and common method for the synthesis of aryl iodides is through electrophilic aromatic substitution. The methoxy group at the 5-position is an activating group, directing electrophiles to the ortho and para positions. However, due to the electronics of the pyridine ring, direct iodination requires careful selection of reagents and conditions to achieve the desired regioselectivity.

A potential starting material for this route is 2-methoxypyridine. The iodination could be achieved using an iodine source in the presence of an activating agent.



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- To cite this document: BenchChem. [Synthesis and Preparation of 2-Iodo-5-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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